Ethylphosphonothioic acid S-methyl O-propyl ester
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Overview
Description
Ethylphosphonothioic acid S-methyl O-propyl ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylphosphonothioic acid S-methyl O-propyl ester typically involves the reaction of ethylphosphonothioic acid with appropriate alcohols under controlled conditions. One common method is the esterification reaction, where ethylphosphonothioic acid reacts with methanol and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethylphosphonothioic acid S-methyl O-propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents such as alkyl halides or amines can facilitate substitution reactions.
Major Products Formed
Hydrolysis: Phosphonic acid and the corresponding alcohol (methanol or propanol).
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonothioate esters.
Scientific Research Applications
Ethylphosphonothioic acid S-methyl O-propyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ethylphosphonothioic acid S-methyl O-propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl methylphosphonothioic acid
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Uniqueness
Ethylphosphonothioic acid S-methyl O-propyl ester is unique due to its specific ester functional groups and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.
Properties
CAS No. |
90220-17-0 |
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Molecular Formula |
C6H15O2PS |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-[ethyl(methylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H15O2PS/c1-4-6-8-9(7,5-2)10-3/h4-6H2,1-3H3 |
InChI Key |
DNXGLDFHWXLWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC)SC |
Origin of Product |
United States |
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